molecular formula C13H11NO5S B11478710 4-[(4-hydroxyphenyl)sulfamoyl]benzoic Acid

4-[(4-hydroxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B11478710
M. Wt: 293.30 g/mol
InChI Key: IOGFGUKBUPUDBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid involves the reaction of p-carboxybenzenesulfonamide with 3,5-dinitro-N-hydroxy-N-methylbenzamide in the presence of cobalt acetate as a catalyst. The reaction is carried out at 100°C for 10 hours under an oxygen atmosphere . Another method involves the oxidation of p-toluenesulfonamide using potassium permanganate in an aqueous solution of sodium hydroxide at 70-90°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both a hydroxyphenyl group and a sulfonamide group.

Properties

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C13H11NO5S/c15-11-5-3-10(4-6-11)14-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,14-15H,(H,16,17)

InChI Key

IOGFGUKBUPUDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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